

YZL-51N solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YZL-51N	
Cat. No.:	B15583624	Get Quote

Application Notes and Protocols: YZL-51N

For Researchers, Scientists, and Drug Development Professionals

Introduction

YZL-51N is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family.[1][2][3] SIRT7 plays a critical role in various cellular processes, including DNA damage repair, chromatin remodeling, and gene transcription, making it a promising therapeutic target in oncology.[2][4] YZL-51N functions by competitively binding to the NAD+ pocket of SIRT7, thereby impairing its enzymatic activity.[1][2][3] This inhibition weakens DNA damage repair mechanisms in cancer cells and suppresses their survival.[1][2] Preclinical studies have demonstrated its potential in combined chemo-radiotherapy for colorectal cancer.[2][3]

These application notes provide detailed protocols for the solubilization and experimental use of **YZL-51N** for both in vitro and in vivo research.

Physicochemical and Biological Properties



Property	Value	Source
Molecular Formula	C17H14O7	[1]
Molecular Weight	330.29 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
CAS Number	3031072-69-9	[1]
Mechanism of Action	Selective, NAD+-competitive inhibitor of SIRT7	[1][2]
IC50 (SIRT7)	12.71 μΜ	[1]
Binding Affinity (KD for SIRT7)	1.02 μΜ	[2]

Solubility and Stock Solution Preparation

Proper solubilization and storage of **YZL-51N** are crucial for experimental success and reproducibility. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]

In Vitro Stock Solution (DMSO)

Parameter	Recommendation
Solvent	Dimethyl Sulfoxide (DMSO)
Maximum Solubility	33.33 mg/mL (100.91 mM)
Preparation Method	To achieve maximum solubility, ultrasonic treatment and warming to 60°C are recommended.[1]
Storage (Aliquoted)	-80°C for up to 6 months; -20°C for up to 1 month.[1]

Stock Solution Dilution Table (for 100.91 mM Stock)



Target Concentration	Volume of Stock	Volume of Diluent (e.g., Media)	Final Volume
10 mM	99.1 μL	900.9 μL	1 mL
1 mM	9.91 μL	990.09 μL	1 mL
100 μΜ	0.99 μL	999.01 μL	1 mL
40 μΜ	0.4 μL	999.6 μL	1 mL

Note: Further dilutions into aqueous buffers or cell culture media should be made immediately prior to use. Avoid repeated freeze-thaw cycles of the stock solution.

In Vivo Formulation

For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1] The specific formulation may vary based on the experimental model and administration route. A common approach involves a multi-component solvent system to ensure solubility and biocompatibility.

Experimental Protocols Protocol 1: In Vitro Cell Proliferation Assay

This protocol details the use of **YZL-51N** to assess its effect on the proliferation of colorectal cancer cell lines.

1. Cell Culture:

- Culture HCT116, HT29, or SW620 cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Seeding:

- Harvest cells using trypsin and perform a cell count.
- Seed 2,000-5,000 cells per well in a 96-well plate.
- Allow cells to adhere overnight.



3. Treatment:

- Prepare serial dilutions of YZL-51N in complete culture medium from your DMSO stock.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- Replace the culture medium in each well with the medium containing the desired concentration of YZL-51N (e.g., 0-50 μM). Include a vehicle control (DMSO only).
- Incubate the plate for 48 hours.[2]
- 4. Proliferation Assessment (e.g., using CCK-8):
- Add 10 μL of CCK-8 solution to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- 5. Data Analysis:
- Subtract the absorbance of blank wells (medium only).
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Plot a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for H3K18 Acetylation

This protocol is designed to detect the increase in histone H3 lysine 18 acetylation (H3K18ac), a direct downstream marker of SIRT7 inhibition.

- 1. Cell Culture and Treatment:
- Seed HCT116 or HT29 cells in 6-well plates and allow them to reach 70-80% confluency.
- Treat cells with varying concentrations of YZL-51N (e.g., 0, 10, 20, 40 μM) for 8 hours.[1]
- 2. Histone Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells and extract histones using a commercial kit or an acid extraction protocol.
- 3. Protein Quantification:
- Determine the protein concentration of the histone extracts using a BCA or Bradford assay.



4. Western Blotting:

- Separate equal amounts of protein (e.g., 15-20 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against H3K18ac overnight at 4°C.
- Use an antibody against total Histone H3 as a loading control.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **YZL-51N** in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

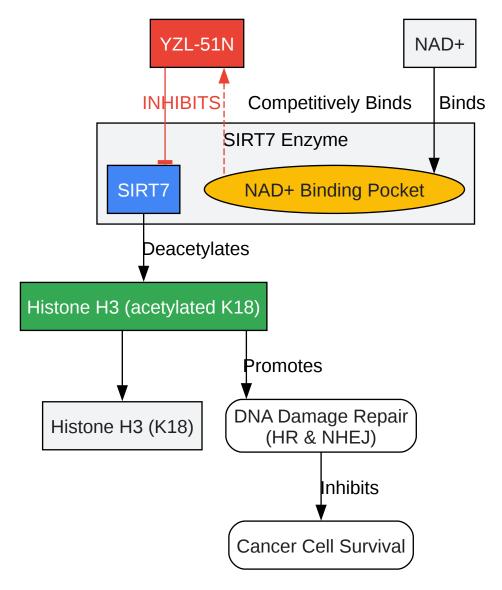
1. Cell Implantation:

- Subcutaneously inject BALB/c nude mice with HCT116 cells (e.g., 5 x 10⁶ cells in PBS or Matrigel).[2]
- 2. Tumor Growth and Grouping:
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (e.g., Vehicle Control, YZL-51N, Radiation, YZL-51N + Radiation).[2]
- 3. Treatment Administration:
- Prepare the YZL-51N formulation fresh for each injection.
- Administer YZL-51N via subcutaneous injection at a dose of 15 mg/kg.[1][2]
- Treatment can be administered every 3 days.[2]
- For combination therapy, ionizing radiation (e.g., 3 Gy) can be administered after the YZL-51N injection on the same schedule.[2]
- 4. Monitoring and Endpoint:



- Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 3 days).
- Continue treatment for the duration of the study (e.g., 15-21 days).
- At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.

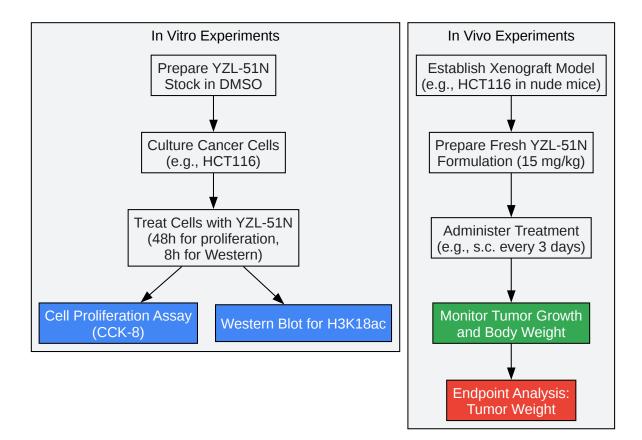
Diagrams



Click to download full resolution via product page

Caption: Mechanism of YZL-51N as a competitive inhibitor of SIRT7.





Click to download full resolution via product page

Caption: General experimental workflow for **YZL-51N** studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]



- 2. YZL-51N functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YZL-51N functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YZL-51N solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583624#yzl-51n-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com